

"physicochemical properties of N-Methylcyclazodone"

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Compound of Interest

Compound Name: *N-Methylcyclazodone*

Cat. No.: *B12768475*

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A Technical Guide to the Physicochemical Properties of **N-Methylcyclazodone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. As a derivative of cyclazodone, its pharmacological and physicochemical properties are of significant interest to the research community. This document provides a comprehensive overview of the known physicochemical properties of **N-Methylcyclazodone**, details standard experimental protocols for their determination, and visualizes its proposed synthesis and mechanism of action. Due to its status as a research chemical, publicly available experimental data is limited; therefore, this guide combines established data with standardized methodologies applicable to its characterization.

Core Physicochemical Properties

N-Methylcyclazodone is structurally related to other psychoactive compounds such as pemoline, aminorex, and its direct precursor, cyclazodone.^{[1][2]} The addition of a methyl group to the exocyclic nitrogen of cyclazodone differentiates NMC and is expected to increase its lipophilicity, potentially influencing its interaction with biological systems.^[1]

Data Presentation

A summary of the known identifiers and physicochemical properties of **N-Methylcyclazodone** is presented below. It should be noted that experimental values for several key parameters have not been reported in peer-reviewed literature.

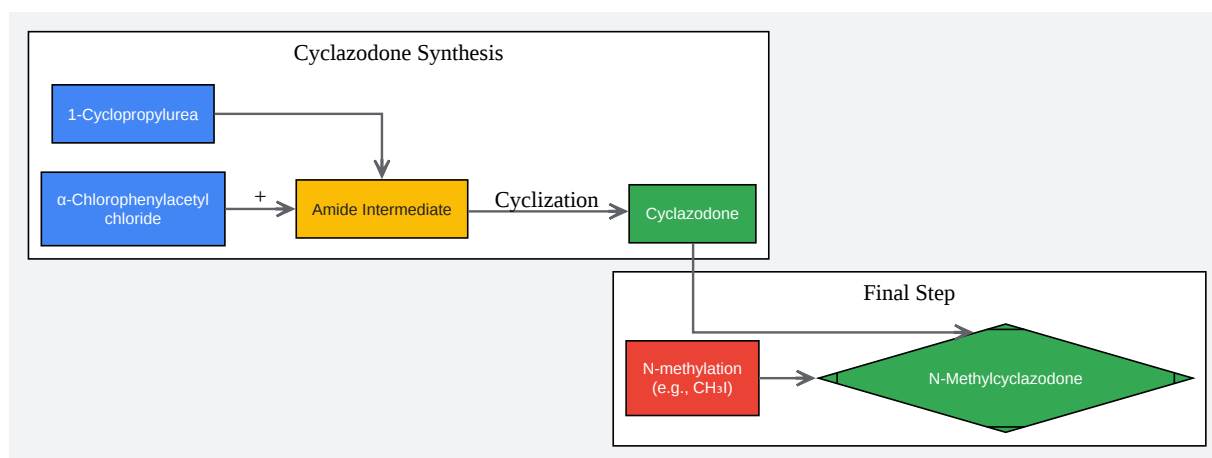
Property	Value / Data	Source(s)
IUPAC Name	2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one	[1][3]
Synonyms	N-Cyclopropyl-N-Methylpemoline, NMC, LD 4202	[2][3]
CAS Number	14461-92-8	[1][3][4]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[1][3][4]
Molecular Weight	230.26 g/mol	[1][3]
Exact Mass	230.105527694 Da	[1]
InChIKey	FFWGGFGJVZVGOW-UHFFFAOYSA-N	[3][4]
Canonical SMILES	CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3	[3][4]
Physical Form	Solid	[4]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol	[4]
Melting Point	Not reported	
pKa	Not reported	

Synthesis and Pharmacological Profile

Synthesis Pathway

The synthesis of **N-Methylcyclazodone** is primarily achieved through the N-methylation of its precursor, cyclazodone.[1] The synthesis of cyclazodone itself begins with the reaction

between α -Chlorophenylacetyl chloride and 1-Cyclopropylurea, which forms an amide intermediate that subsequently undergoes cyclization.[1][5]

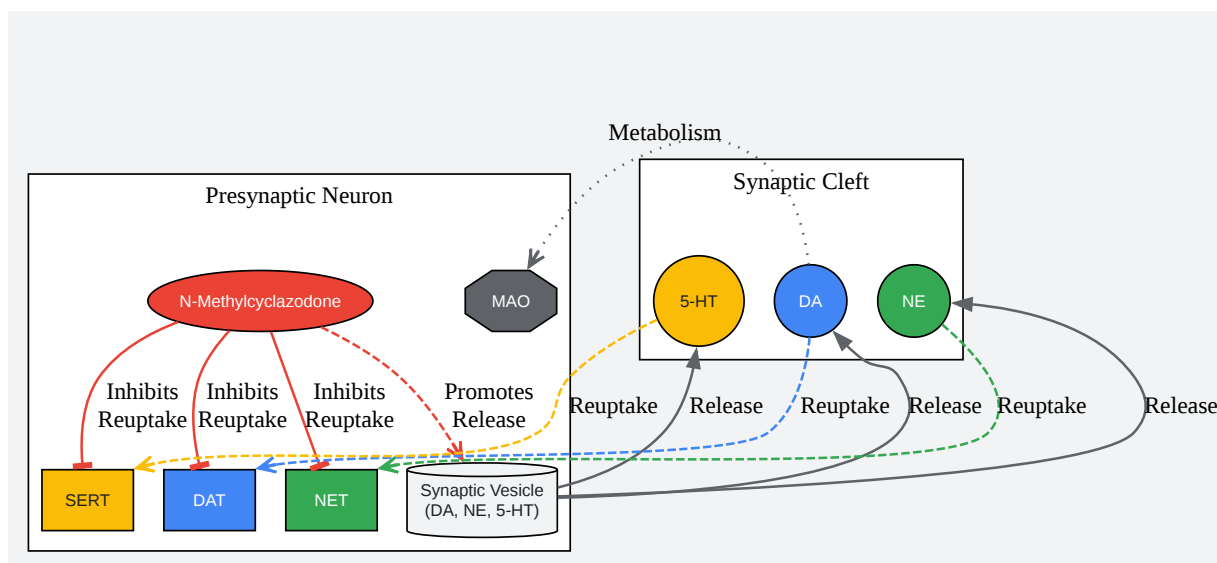


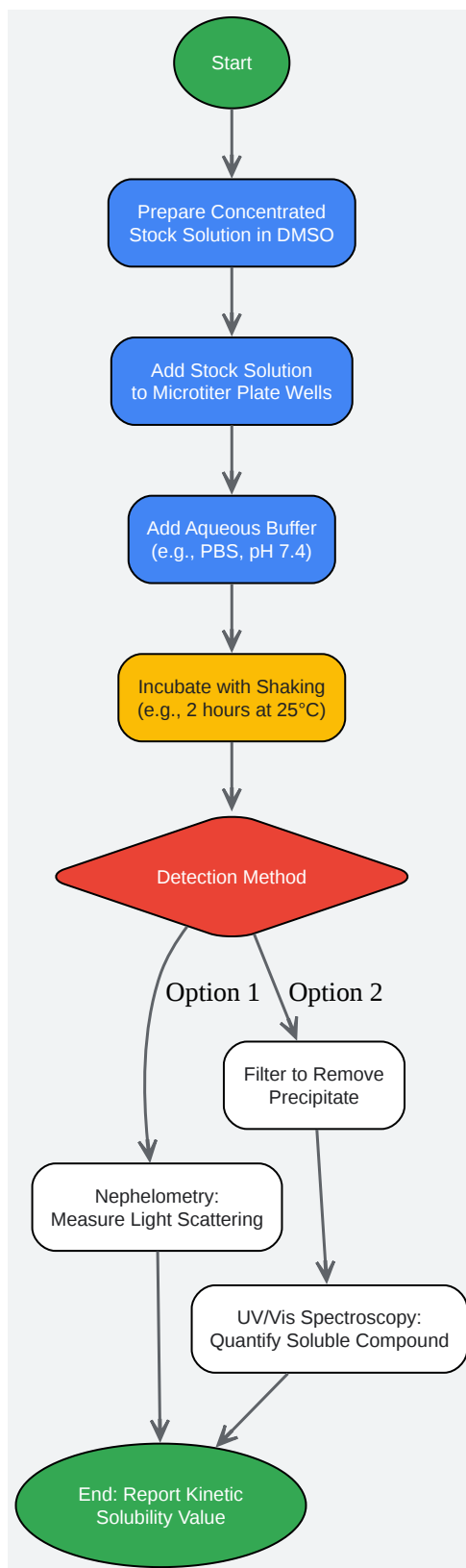
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*Caption: Synthesis pathway of **N-Methylcyclazodone** from precursors.*

Proposed Mechanism of Action

N-Methylcyclazodone is understood to be a central nervous system stimulant that acts as a monoamine releasing agent and reuptake inhibitor.[1][2][6] Its primary targets are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][7] By inhibiting these transporters, it increases the synaptic availability of these key neurotransmitters.[1] Compared to its parent compound, **N-Methylcyclazodone** is reported to be more serotonergic.[1] The enzymatic metabolism of **N-Methylcyclazodone** likely involves N-demethylation to its primary metabolite, cyclazodone, a process mediated by cytochrome P450 enzymes.[1]





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